p-Cresol-d8

描述

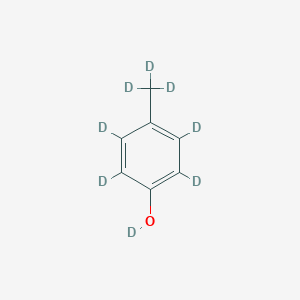

p-Cresol-d8: 4-Methylphenol-d8 , is a deuterated form of p-Cresol. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and environmental science, due to its unique properties that allow for detailed analytical studies.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Cresol-d8 typically involves the deuteration of p-Cresol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing p-Cresol and the catalyst. The reaction is monitored to ensure the desired level of deuteration is achieved.

化学反应分析

Types of Reactions: p-Cresol-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form p-Hydroxybenzaldehyde-d8 or p-Benzoquinone-d8.

Reduction: It can be reduced to form 4-Methylcyclohexanol-d8.

Substitution: this compound can undergo electrophilic aromatic substitution reactions to form compounds such as 4-Nitrophenol-d8.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly used.

Major Products:

Oxidation: p-Hydroxybenzaldehyde-d8, p-Benzoquinone-d8

Reduction: 4-Methylcyclohexanol-d8

Substitution: 4-Nitrophenol-d8, 4-Sulfonic acid-d8

科学研究应用

Chemical Properties and Structure

p-Cresol-d8 is characterized by the substitution of hydrogen atoms in p-cresol with deuterium, resulting in a molecular formula of . This modification imparts distinct spectral characteristics useful in analytical chemistry.

NMR Spectroscopy

This compound is predominantly used in NMR spectroscopy due to its ability to provide clearer spectra. The presence of deuterium reduces background signals from hydrogen atoms, enabling better resolution of molecular structures and dynamics .

Biological Research

In biological studies, this compound serves as a tracer to investigate metabolic pathways and enzyme activities. Its isotopic labeling facilitates tracking within complex biological systems, allowing researchers to study the kinetics of various biochemical reactions .

Environmental Studies

This compound has been utilized in environmental research to assess the degradation of pollutants. Studies have shown that it can enhance oxidative coupling reactions, suggesting potential applications in bioremediation strategies.

Case Study 1: Cardiovascular Risk Assessment

A study evaluated the relationship between p-cresol levels and cardiovascular risks in patients with chronic kidney disease. Results indicated that higher concentrations of p-cresol were associated with increased cardiovascular events, suggesting its potential as a biomarker for cardiovascular risk assessment . The study employed gas chromatography-mass spectrometry (GC-MS) for accurate quantification, using this compound as an internal standard.

| Parameter | Value |

|---|---|

| Hazard Ratio | 1.39 (P = 0.04) |

| Sample Size | 44 chronic kidney patients |

| Measurement Method | GC-MS |

Case Study 2: Microbial Metabolite Effects

Research indicated that p-cresol influences gut microbiota composition and behavior in mice. The study found that elevated levels of p-cresol led to social behavior deficits, suggesting a link between microbial metabolites and neurodevelopmental disorders .

| Experimental Group | Observations |

|---|---|

| Control | Normal behavior |

| p-Cresol-treated | Social deficits |

Toxicological Insights

The toxicity of free p-cresol has been extensively studied, particularly regarding its impact on immune function and overall health. In vitro studies demonstrated that high levels of free p-cresol inhibit leukocyte chemiluminescence production, indicating potential immunosuppressive effects .

作用机制

The mechanism of action of p-Cresol-d8 involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The deuterium atoms in this compound provide a unique advantage in tracing these interactions using spectroscopic techniques.

相似化合物的比较

- o-Cresol-d8 (2-Methylphenol-d8)

- m-Cresol-d8 (3-Methylphenol-d8)

- Phenol-d6 (Benzene-d6 with a hydroxyl group)

Uniqueness: p-Cresol-d8 is unique due to its specific deuterium labeling at the para position, which provides distinct spectroscopic properties. This makes it particularly useful in studies where precise tracking of molecular interactions is required. Compared to its isomers (o-Cresol-d8 and m-Cresol-d8), this compound offers different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

生物活性

p-Cresol-d8, a deuterated form of p-cresol, is a volatile phenolic compound primarily produced by intestinal bacteria through the metabolism of tyrosine and phenylalanine. It is notable for its presence in various biological contexts, particularly concerning its toxicological and pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on human health, particularly in renal patients, and its potential applications in research.

- Chemical Formula : C₇H₈O (deuterated)

- Molecular Weight : 116.19 g/mol

- Melting Point : 32-34 °C

- Boiling Point : 202 °C

- Density : 1.034 g/mL at 25 °C

Toxicological Effects

p-Cresol has been identified as a uremic toxin, particularly in patients with chronic kidney disease (CKD). Its biological activity includes:

- Toxicity : p-Cresol can cause severe skin damage upon dermal exposure and is toxic if ingested. In animal studies, it has shown to induce skin papillomas, indicating potential carcinogenic properties when applied in combination with other compounds like DMBA (dimethylbenz[a]anthracene) .

- Impact on Renal Patients : Studies indicate that elevated levels of free p-cresol correlate with increased cardiovascular risks in patients with CKD. Specifically, higher serum concentrations of free p-cresol were associated with fatal or nonfatal cardiovascular events .

Research suggests that p-cresol exerts its toxic effects through several mechanisms:

- Protein Binding : p-Cresol is predominantly protein-bound in circulation, which influences its free fraction and subsequent toxicity. A study indicated that hypoalbuminemia significantly increases the free fraction of p-cresol, enhancing its toxic potential .

- Cellular Effects : In vitro studies have demonstrated that free p-cresol adversely affects leukocyte function, impairing immune response . Additionally, it has been shown to induce unscheduled DNA synthesis in human lung fibroblasts, suggesting genotoxic potential .

Case Studies

- Cardiovascular Risk Assessment : A cohort study involving 499 patients with mild-to-moderate CKD found that higher baseline concentrations of free p-cresol were predictive of cardiovascular events over a follow-up period of 33 months .

- Toxicity Analysis : A cross-sectional analysis highlighted that increased levels of free p-cresol were associated with higher hospitalization rates due to infections among CKD patients. The study emphasized the need for monitoring p-cresol levels as part of routine clinical assessments .

Data Table

| Study | Findings | Population | Duration |

|---|---|---|---|

| Crowley & Margard (1978) | Positive induction of unscheduled DNA synthesis | Human lung fibroblast cells | Not specified |

| Study on CKD patients (2010) | Higher free p-cresol linked to cardiovascular events | 499 CKD patients | 33 months |

| Toxicity Analysis (2003) | Correlation between hypoalbuminemia and increased free p-cresol | 44 chronic renal failure patients | 1 year |

属性

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-IWRLGKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190780-66-6 | |

| Record name | 190780-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical technique was used to measure p-cresol and p-cresol-d8 in the study?

A2: The researchers utilized gas chromatography-mass spectrometry (GC-MS) to measure p-cresol and this compound. After extraction with this compound and derivatization, the samples were injected into the GC-MS system []. The GC separates the compounds based on their volatility, and the MS detects and quantifies them based on their mass-to-charge ratio.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。